molecular formula C24H24N4 B4520112 2-methyl-3,5-diphenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine

2-methyl-3,5-diphenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B4520112
M. Wt: 368.5 g/mol
InChI Key: OQLDQYJFDXKKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3,5-diphenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C24H24N4 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.20009678 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-mycobacterial Activity

Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, crucial for the treatment of Mycobacterium tuberculosis. Structural modifications, including substituents at the phenyl group and other positions, have shown potential in enhancing the efficacy of these compounds, indicating their relevance in developing treatments for tuberculosis (Sutherland et al., 2022).

Antiviral Activity

Several pyrazolo[1,5-a]pyrimidine derivatives have displayed significant antiviral activity against herpes simplex virus type-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1). The structural diversity introduced through synthesis techniques has been crucial in identifying compounds with potent antiviral effects, showcasing the potential of pyrazolo[1,5-a]pyrimidine derivatives in antiviral drug development (El-Subbagh et al., 2000).

Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria and fungi. These findings suggest the potential for these compounds to be developed into new antimicrobial agents to combat resistant strains of bacteria and fungi (Ali, 2009).

Anticancer Activity

The anticancer potential of pyrazolo[1,5-a]pyrimidines is significant, with studies revealing their effectiveness against various cancer cell lines. The structural adaptability of these compounds allows for targeted modifications to enhance their anticancer properties, indicating their valuable role in the development of new anticancer therapies (Hassan et al., 2017).

Properties

IUPAC Name

2-methyl-3,5-diphenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4/c1-18-23(20-13-7-3-8-14-20)24-25-21(19-11-5-2-6-12-19)17-22(28(24)26-18)27-15-9-4-10-16-27/h2-3,5-8,11-14,17H,4,9-10,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLDQYJFDXKKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.